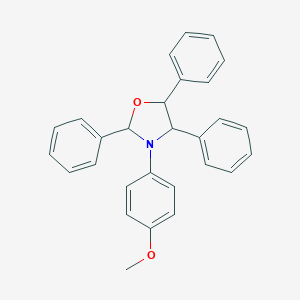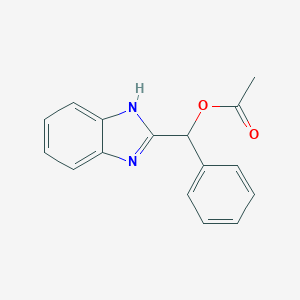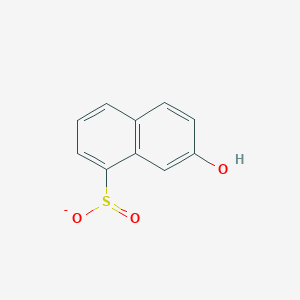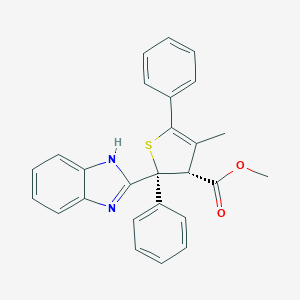
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine, also known as FTOX, is a cyclic organic compound that has been the subject of extensive scientific research. It is a highly versatile molecule that has found applications in a variety of fields, including organic synthesis, materials science, and pharmaceuticals. In
Scientific Research Applications
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has been extensively studied for its potential applications in organic synthesis. It can be used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in transition metal catalysis. 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is not fully understood, but it is believed to act as a Lewis acid, forming a complex with a nucleophile. This complex can then undergo a variety of reactions, depending on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects:
While 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anticancer agent. One study found that 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine inhibited the growth of human breast cancer cells in vitro, while another study found that it induced apoptosis in human lung cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is its high yield and purity when synthesized using the optimized method. Additionally, 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is a versatile molecule that can be used in a variety of reactions and applications. However, one limitation of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is its relatively high cost compared to other chiral auxiliaries.
Future Directions
There are several potential future directions for research on 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine. One area of interest is the development of new synthetic methods for 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine and related compounds. Another area of research is the investigation of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine's potential as an anticancer agent, including in vivo studies. Additionally, 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine's potential as a building block for novel materials could be further explored. Finally, the development of new applications for 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine in organic synthesis and catalysis is an area of ongoing research.
Synthesis Methods
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine can be synthesized through the reaction of 2-furylamine and benzaldehyde in the presence of a catalyst. The resulting product can then be purified through recrystallization. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine.
properties
Molecular Formula |
C25H21NO2 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-3,4,5-triphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C25H21NO2/c1-4-11-19(12-5-1)23-24(20-13-6-2-7-14-20)28-25(22-17-10-18-27-22)26(23)21-15-8-3-9-16-21/h1-18,23-25H |
InChI Key |
OINGAVBNLZRPHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)





![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)


